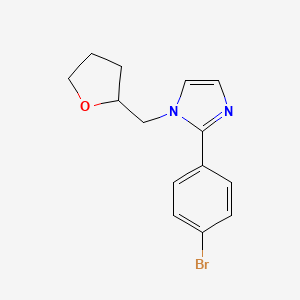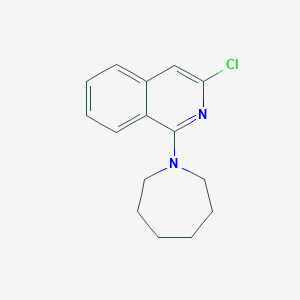![molecular formula C13H24N2O4 B7637945 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid, also known as Boc-DMPA, is a chemical compound that has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It is a white to off-white powder that is soluble in organic solvents such as methanol and dichloromethane. Boc-DMPA is a derivative of piperidine and has a molecular formula of C15H27N2O4.
作用機序
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid does not have any specific mechanism of action as it is used primarily as a building block for peptide synthesis. However, it plays a crucial role in protecting the amino group of the piperidine ring during SPPS, which allows for the synthesis of longer and more complex peptides and proteins.
Biochemical and Physiological Effects:
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid does not have any significant biochemical or physiological effects as it is not used for therapeutic purposes. However, it is essential for the synthesis of various peptides and proteins that have biological activities and functions.
実験室実験の利点と制限
One of the main advantages of using 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid in peptide synthesis is its ease of removal under mild acidic conditions. This allows for the synthesis of longer and more complex peptides and proteins without damaging the peptide backbone. Additionally, 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid is relatively stable, which makes it easy to handle and store.
One of the limitations of using 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid is its relatively high cost compared to other protecting groups. Additionally, 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be difficult to remove completely from the peptide chain, which can lead to impurities and reduced yields.
将来の方向性
There are several future directions for the use of 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid in scientific research. One potential area is the synthesis of modified peptides and proteins that have enhanced biological activities and functions. Another area is the development of new protecting groups that can be used in conjunction with 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid to improve the efficiency and yield of peptide synthesis. Additionally, 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be used in the synthesis of peptide-based drugs and therapeutics that have potential applications in various fields such as cancer treatment and immunotherapy.
In conclusion, 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid is a critical building block for the synthesis of various peptides and proteins in scientific research. It has several advantages and limitations for lab experiments and has potential future directions in the development of modified peptides and proteins and peptide-based drugs and therapeutics.
合成法
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be synthesized using various methods, but the most common one is the reaction between piperidine and tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to yield 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid. The purity of the final product can be improved by recrystallization using a suitable solvent.
科学的研究の応用
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group of the piperidine ring. 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be easily removed from the peptide chain using mild acidic conditions, which makes it a popular choice for peptide synthesis.
特性
IUPAC Name |
4-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)15-8-6-13(7-9-15,10(16)17)14(4)5/h6-9H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUWMCKCMABXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)


![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)


![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)



![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)